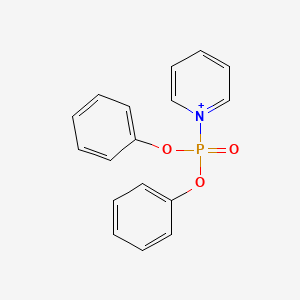
3,3,3-Trifluoropropyl hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoropropyl hydrazinecarboxylate is a chemical compound characterized by the presence of trifluoropropyl and hydrazinecarboxylate groups
Méthodes De Préparation
The synthesis of 3,3,3-Trifluoropropyl hydrazinecarboxylate typically involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent. One common method involves the refluxing of 3,3,3-trifluoropropyltrimethoxysilane to produce a highly hydrophobic mesoporous silica, TFP-MCM-41 . This method highlights the importance of reaction conditions such as temperature and solvent choice in achieving the desired product.
Analyse Des Réactions Chimiques
3,3,3-Trifluoropropyl hydrazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield trifluoropropyl carboxylic acids, while reduction reactions could produce trifluoropropyl amines .
Applications De Recherche Scientifique
3,3,3-Trifluoropropyl hydrazinecarboxylate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds. In biology, it is studied for its potential as a hydrophobic agent in various biochemical assays. In medicine, it is explored for its potential therapeutic properties, particularly in the development of new drugs. Industrially, it is used in the production of hydrophobic coatings and materials .
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoropropyl hydrazinecarboxylate involves its interaction with molecular targets through hydrophobic and hydrogen bond interactions. These interactions facilitate the compound’s binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical effects .
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoropropyl hydrazinecarboxylate can be compared with other similar compounds such as 3,3,3-trifluoropropyltrimethoxysilane and 3,3,3-trifluoropropylamine. While these compounds share the trifluoropropyl group, their chemical properties and applications differ. For instance, 3,3,3-trifluoropropyltrimethoxysilane is primarily used in the synthesis of hydrophobic silica, whereas 3,3,3-trifluoropropylamine is used in the production of pharmaceuticals .
Propriétés
Numéro CAS |
821806-44-4 |
|---|---|
Formule moléculaire |
C4H7F3N2O2 |
Poids moléculaire |
172.11 g/mol |
Nom IUPAC |
3,3,3-trifluoropropyl N-aminocarbamate |
InChI |
InChI=1S/C4H7F3N2O2/c5-4(6,7)1-2-11-3(10)9-8/h1-2,8H2,(H,9,10) |
Clé InChI |
DRIHMNWEVKXBOJ-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


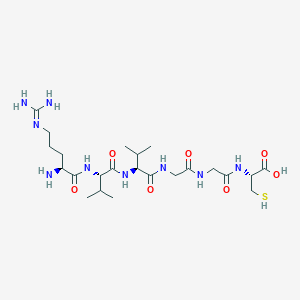
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)

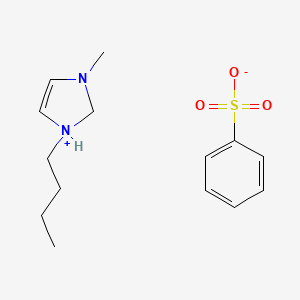
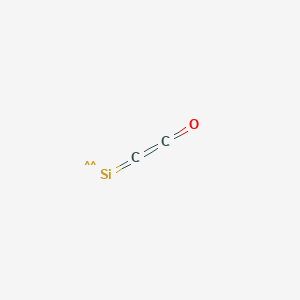
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
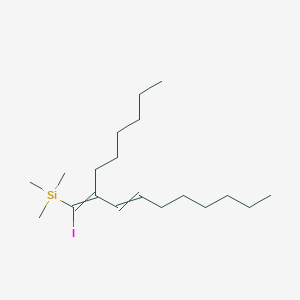
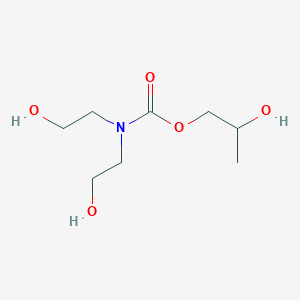
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)

![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
